molecular formula C19H24FN5 B12266090 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12266090
M. Wt: 341.4 g/mol
InChI Key: WGMHINPGMUGLOT-UHFFFAOYSA-N
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Description

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and pharmacology This compound is known for its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation. By inhibiting these transporters, the compound can modulate various physiological processes, including neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit ENTs, particularly ENT2, sets it apart from other similar compounds .

Properties

Molecular Formula

C19H24FN5

Molecular Weight

341.4 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H24FN5/c20-17-6-2-1-5-16(17)15-23-11-13-24(14-12-23)18-7-8-21-19(22-18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-15H2

InChI Key

WGMHINPGMUGLOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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